molecular formula C23H18N4O4S2 B2911373 N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 851788-83-5

N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B2911373
CAS No.: 851788-83-5
M. Wt: 478.54
InChI Key: FYVSKUDBNZACSF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-nitrobenzaldehyde with thioamide in the presence of a base such as potassium carbonate.

    Attachment of the Pyridine Ring: The thiazole intermediate is then reacted with 2-bromo-3-pyridinecarboxylic acid under palladium-catalyzed coupling conditions.

    Introduction of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 2-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S2/c1-31-20-8-4-3-7-19(20)26(22(28)17-6-5-13-24-21(17)32-2)23-25-18(14-33-23)15-9-11-16(12-10-15)27(29)30/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVSKUDBNZACSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=C(N=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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